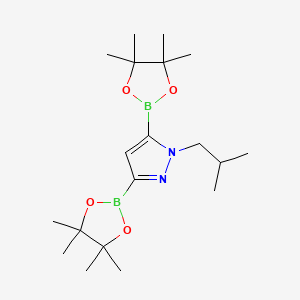![molecular formula C7H5Cl2N3 B1396427 2,4-二氯-6-甲基-7H-吡咯并[2,3-d]嘧啶 CAS No. 1192711-71-9](/img/structure/B1396427.png)
2,4-二氯-6-甲基-7H-吡咯并[2,3-d]嘧啶
描述
“2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a part of a newly synthesized series of pyrrolo[2,3-d]pyrimidine derivatives .
Synthesis Analysis
The synthesis of this compound involves the design and creation of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 using a microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine” can be found in various databases such as ChemSpider .Chemical Reactions Analysis
This compound undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.04 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .科学研究应用
Anticancer Research
This compound has been used in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives for anticancer research . These derivatives have shown promising results against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 .
Molecular Docking Studies
Molecular docking studies have been conducted with these derivatives, showing promising binding affinities against Bcl2 anti-apoptotic protein . This suggests potential applications in the development of targeted therapies for cancer.
Gene Expression Studies
These derivatives have been used to study gene expression in cancer cells. For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .
Apoptosis Induction
The compound has been used in the synthesis of derivatives that can induce apoptosis in cancer cells . This is a critical mechanism for the treatment of cancer, as it leads to the death of cancer cells.
Kinase Inhibition
Derivatives of this compound have shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . This suggests potential applications in the development of multi-targeted kinase inhibitors.
Cell Cycle Arrest
These derivatives have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This is another important mechanism for the treatment of cancer, as it prevents the proliferation of cancer cells.
Fluorous Synthesis of Disubstituted Pyrimidines
2,4-Dichloro-6-methylpyrimidine reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines . This suggests potential applications in the field of organic synthesis.
Biological Material or Organic Compound for Life Science Research
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
作用机制
In vitro tests against seven selected human cancer cell lines showed that certain compounds were most active towards MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . The molecular docking study confirmed promising binding affinities of compounds against Bcl2 anti-apoptotic protein .
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
未来方向
属性
IUPAC Name |
2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-2-4-5(8)11-7(9)12-6(4)10-3/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEYSTWXKJBVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718260 | |
| Record name | 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1192711-71-9 | |
| Record name | 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




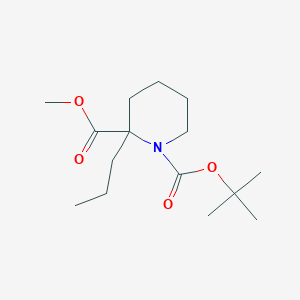
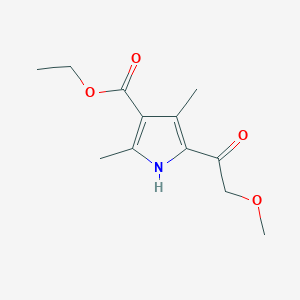
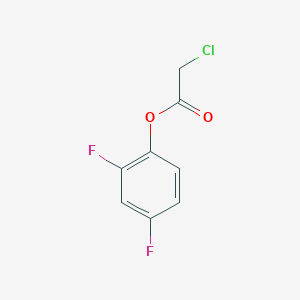
![2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1396355.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396357.png)
![4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1396358.png)
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1396359.png)
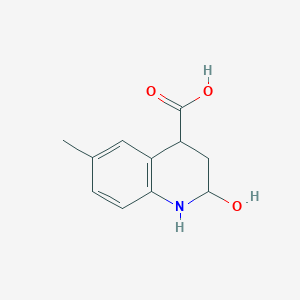
![Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate](/img/structure/B1396361.png)

